

# AS2863619: A Novel Inducer of Regulatory T Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**AS2863619** is a novel small molecule that has demonstrated the ability to convert conventional T cells (Tconv), including naïve, effector, and memory CD4+ and CD8+ T cells, into Foxp3+ regulatory T cells (Tregs). This induction of a regulatory phenotype is achieved through the targeted inhibition of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19. The mechanism of action is independent of the canonical Treg differentiation factor, transforming growth factor-beta (TGF-β), but is reliant on interleukin-2 (IL-2) signaling. By preventing the inhibitory phosphorylation of STAT5 by CDK8/19, **AS2863619** promotes the sustained activation of STAT5, a key transcription factor for the Foxp3 gene. This guide provides a comprehensive overview of the mechanism of action of **AS2863619**, detailing the underlying signaling pathways, experimental evidence, and protocols for key assays.

# Core Mechanism of Action: Inhibition of CDK8/19 to Promote Foxp3 Expression

**AS2863619** directly targets and inhibits the kinase activity of CDK8 and CDK19.[1][2] These kinases are key negative regulators of Foxp3 expression in activated conventional T cells. The inhibition of CDK8/19 by **AS2863619** initiates a signaling cascade that culminates in the induction of Foxp3, the master transcription factor for Treg lineage specification and function.



## **Signaling Pathway**

The mechanism of action of **AS2863619** in T cells can be delineated in the following steps:

- T-Cell Receptor (TCR) Activation: Upon antigen presentation, TCR signaling is initiated, leading to the activation of downstream pathways.
- CDK8/19 Activation: TCR signaling leads to the activation of CDK8 and CDK19.[1]
- Inhibitory Phosphorylation of STAT5: Activated CDK8/19 phosphorylates the signal transducer and activator of transcription 5 (STAT5) on a serine residue within a prolineserine-proline (PSP) motif.[1] This serine phosphorylation is an inhibitory signal that prevents the subsequent activating tyrosine phosphorylation of STAT5.
- AS2863619 Intervention: AS2863619, as a potent inhibitor of CDK8 and CDK19, blocks this
  inhibitory serine phosphorylation of STAT5.
- STAT5 Activation: In the presence of IL-2, which is crucial for this pathway, the prevention of inhibitory serine phosphorylation allows for the activating phosphorylation of STAT5 on a C-terminal tyrosine residue.[1]
- Foxp3 Gene Induction: Activated (tyrosine-phosphorylated) STAT5 translocates to the
  nucleus and binds to regulatory regions within the Foxp3 gene locus.[1] This binding occurs
  primarily at the conserved non-coding sequence 0 (CNS0) and to a lesser extent at the
  promoter and CNS2 regions.[1]
- Treg Differentiation: The binding of activated STAT5 to the Foxp3 locus initiates the transcription of the Foxp3 gene, leading to the expression of the Foxp3 protein and the subsequent differentiation of the conventional T cell into a functional Treg.

This IL-2-dependent, TGF-β-independent pathway allows for the conversion of antigen-specific effector/memory T cells into Tregs, a significant advantage for therapeutic applications in autoimmune diseases and allergies.[1][3]





Click to download full resolution via product page

AS2863619 Signaling Pathway in T Cells.

# Quantitative Data on AS2863619-Mediated Treg Conversion

The following tables summarize the quantitative effects of **AS2863619** on the conversion of conventional T cells into Foxp3+ Tregs, as reported in preclinical studies. Data is estimated from published graphical representations and should be considered illustrative.

Table 1: In Vitro Dose-Dependent Induction of Foxp3 in Mouse CD4+ T Cells by AS2863619



| AS2863619 Concentration (nM) | Percentage of Foxp3+ CD4+ T Cells (Mean ± SD) |
|------------------------------|-----------------------------------------------|
| 0 (Vehicle)                  | 5 ± 2                                         |
| 10                           | 15 ± 4                                        |
| 30                           | 40 ± 7                                        |
| 100                          | 75 ± 10                                       |
| 300                          | 85 ± 8                                        |

Table 2: Effect of **AS2863619** on T Cell Subsets in an In Vivo Mouse Model of Autoimmune Disease

| Treatment Group      | Percentage of Foxp3+<br>Tregs in CD4+ T cells<br>(Spleen) | Percentage of Effector T<br>cells in CD4+ T cells<br>(Spleen) |
|----------------------|-----------------------------------------------------------|---------------------------------------------------------------|
| Vehicle Control      | 8 ± 3                                                     | 45 ± 8                                                        |
| AS2863619 (30 mg/kg) | 25 ± 6                                                    | 20 ± 5                                                        |

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of **AS2863619**.

## In Vitro Conversion of Conventional T Cells to Tregs

This protocol outlines the general procedure for inducing Foxp3 expression in conventional T cells using **AS2863619**.

Objective: To assess the ability of **AS2863619** to convert conventional T cells into Foxp3+ Tregs in vitro.

Materials:



- · Murine spleen and lymph nodes
- CD4+ T Cell Isolation Kit (e.g., MACS)
- RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin
- Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
- Recombinant murine IL-2
- AS2863619 (in a suitable solvent, e.g., DMSO)
- Foxp3 Staining Buffer Set
- Fluorochrome-conjugated antibodies against CD4, CD25, and Foxp3
- · Flow cytometer

#### Procedure:

- Isolation of Naïve CD4+ T cells:
  - Prepare a single-cell suspension from the spleen and lymph nodes of mice.
  - Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
  - (Optional) Further purify naïve CD4+ T cells (CD4+CD62L+CD44-) by cell sorting.
- T Cell Culture and Stimulation:
  - Plate the isolated T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
  - Culture the cells in complete RPMI-1640 medium.
  - Stimulate the cells with plate-bound anti-CD3 (e.g., 5 μg/mL) and soluble anti-CD28 (e.g., 2 μg/mL) antibodies.



- Add recombinant murine IL-2 (e.g., 100 U/mL) to the culture medium.
- Treatment with AS2863619:
  - Prepare a stock solution of AS2863619 in DMSO.
  - Add AS2863619 to the cell cultures at various concentrations (e.g., 0, 10, 30, 100, 300 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Incubation:
  - Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.
- Flow Cytometry Analysis:
  - Harvest the cells and stain for surface markers (CD4, CD25) with fluorochromeconjugated antibodies.
  - Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's protocol.
  - Perform intracellular staining for Foxp3 with a fluorochrome-conjugated anti-Foxp3 antibody.
  - Acquire the samples on a flow cytometer and analyze the percentage of Foxp3+ cells within the CD4+ T cell population.





Click to download full resolution via product page

Workflow for In Vitro T Cell to Treg Conversion.



## **Analysis of STAT5 Phosphorylation by Flow Cytometry**

This protocol describes the detection of phosphorylated STAT5 (pSTAT5) in T cells following treatment with **AS2863619**.

Objective: To measure the levels of tyrosine-phosphorylated STAT5 in T cells treated with **AS2863619**.

#### Materials:

- Isolated CD4+ T cells
- Complete RPMI-1640 medium
- Recombinant murine IL-2
- AS2863619
- Phosflow Lyse/Fix Buffer
- Phosflow Perm Buffer III
- Fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694)
- · Flow cytometer

### Procedure:

- T Cell Culture and Treatment:
  - Culture isolated CD4+ T cells as described in section 3.1.
  - Treat the cells with **AS2863619** or vehicle control for a specified period (e.g., 24-48 hours).
- · Cytokine Stimulation:
  - Stimulate the cells with a short pulse of IL-2 (e.g., 100 U/mL for 15-30 minutes) to induce STAT5 phosphorylation.

## Foundational & Exploratory





#### · Fixation and Permeabilization:

- Immediately fix the cells by adding Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.
- Permeabilize the cells by adding ice-cold Phosflow Perm Buffer III and incubate on ice for 30 minutes.
- Intracellular Staining:
  - Wash the cells and stain with fluorochrome-conjugated antibodies against CD4 and phospho-STAT5 (pY694) for 30-60 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Wash the cells and resuspend in FACS buffer.
  - Acquire the samples on a flow cytometer and analyze the median fluorescence intensity
     (MFI) of phospho-STAT5 in the CD4+ T cell population.





Click to download full resolution via product page

Workflow for pSTAT5 Analysis by Flow Cytometry.

# Chromatin Immunoprecipitation (ChIP)-qPCR for STAT5 Binding to the Foxp3 Locus

This protocol details the procedure for assessing the binding of STAT5 to the regulatory regions of the Foxp3 gene.



Objective: To quantify the enrichment of STAT5 at the Foxp3 promoter, CNS0, and CNS2 regions.

#### Materials:

- Treated CD4+ T cells (as described in 3.1)
- Formaldehyde (for cross-linking)
- Glycine (to quench cross-linking)
- Cell lysis buffer
- Sonication equipment
- Anti-STAT5 antibody
- Protein A/G magnetic beads
- Wash buffers
- · Elution buffer
- Proteinase K
- DNA purification kit
- qPCR primers for Foxp3 promoter, CNS0, CNS2, and a negative control region
- qPCR master mix and instrument

#### Procedure:

- · Cross-linking:
  - Treat cultured T cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.
  - Quench the reaction with glycine.



- Cell Lysis and Chromatin Shearing:
  - Lyse the cells to release the nuclei.
  - Shear the chromatin into fragments of 200-1000 bp using sonication.
- Immunoprecipitation:
  - Pre-clear the chromatin with protein A/G beads.
  - Incubate the chromatin with an anti-STAT5 antibody or an isotype control antibody overnight at 4°C.
  - Add protein A/G beads to pull down the antibody-protein-DNA complexes.
- · Washing and Elution:
  - Wash the beads extensively to remove non-specific binding.
  - Elute the protein-DNA complexes from the beads.
- Reverse Cross-linking and DNA Purification:
  - Reverse the cross-links by incubating at 65°C overnight with proteinase K.
  - Purify the DNA using a DNA purification kit.
- qPCR Analysis:
  - Perform quantitative PCR using primers specific for the Foxp3 promoter, CNS0, and CNS2 regions, as well as a negative control region.
  - Calculate the enrichment of STAT5 binding as a percentage of the input DNA.

## **Conclusion and Future Directions**

**AS2863619** represents a promising therapeutic candidate for the treatment of autoimmune and inflammatory diseases. Its novel mechanism of action, which involves the targeted inhibition of CDK8/19 and the subsequent induction of antigen-specific Tregs in a TGF-β-independent



manner, offers a potential advantage over existing immunomodulatory therapies. The experimental data gathered to date strongly support its potential to re-establish immune tolerance.

Future research should focus on the long-term stability and suppressive function of AS2863619-induced Tregs, as well as their efficacy and safety in more complex in vivo models of human disease. Further investigation into the broader effects of CDK8/19 inhibition on other immune cell lineages will also be crucial for a comprehensive understanding of the therapeutic potential of this class of compounds. The continued development of AS2863619 and similar molecules could pave the way for a new generation of targeted therapies for a wide range of immune-mediated disorders.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. For antigen-specific effector or Foxp3+ regulatory T cell fate, cyclin-dependent kinases hold the trump card PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AS2863619: A Novel Inducer of Regulatory T Cells A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605613#as2863619-mechanism-of-action-in-t-cells]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com